molecular formula C11H14ClNO B2954446 2-chloro-N-(2,6-dimethylphenyl)propanamide CAS No. 36292-29-2

2-chloro-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B2954446
CAS No.: 36292-29-2
M. Wt: 211.69
InChI Key: QYFFOECQCIFQMX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dimethylphenyl)propanamide (CAS: 19281-31-3) is a chloro-substituted propanamide derivative with a 2,6-dimethylphenyl group attached to the amide nitrogen. Structurally, it consists of a three-carbon chain (propanamide) with a chlorine atom at the α-position and a 2,6-dimethylphenyl substituent (Figure 1). This compound is synthesized via reactions involving halogenated acyl halides and 2,6-dimethylaniline derivatives, as seen in lidocaine analog synthesis pathways . It serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of local anesthetics and herbicides .

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFOECQCIFQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)propanamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to manage the reaction exothermicity and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,6-dimethylphenyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Chain Length Differences: Acetamide vs. Propanamide
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS: 5339-85-5): This analog has a two-carbon chain (acetamide) instead of three. Crystallographic studies reveal that its solid-state geometry involves N–H···O hydrogen bonding, forming infinite chains .
  • 2-Chloro-N-(2,6-dimethylphenyl)propanamide: The additional methylene group increases lipophilicity, which may improve membrane permeability in pharmaceutical applications.
Substituent Position Isomerism
  • 2-Chloro-N-(2,4-dimethylphenyl)propanamide (CAS: 109099-55-0):
    The dimethyl groups at the 2,4-positions on the phenyl ring alter steric and electronic effects compared to the 2,6-isomer. This positional change may reduce symmetry, affecting intermolecular interactions and solubility .

Functional Group Modifications

Halogen Variation
  • 2-Bromo-N-(2,6-dimethylphenyl)propanamide :
    Replacing chlorine with bromine increases molecular weight and polarizability, which could enhance binding affinity in biological systems. This compound was synthesized as a lidocaine analog precursor, demonstrating the impact of halogen choice on intermediate stability .
N-Substituted Derivatives
  • Dimethachlor (CAS: 50563-36-5):
    An agrochemical herbicide with a methoxyethyl group on the amide nitrogen. The N-(2-methoxyethyl) substitution introduces hydrogen-bonding capacity and increases hydrophilicity, contrasting with the unsubstituted propanamide’s lipophilic profile .
Melting Points and Spectral Data
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide : Melting point = 213°C, IR bands at 3393 cm⁻¹ (N–H stretch) and 1649 cm⁻¹ (C=O stretch) .
  • Propanamide analogs: No direct melting point data is available, but the longer chain likely lowers the melting point due to reduced crystallinity. IR spectra would show similar N–H and C=O stretches but distinct C–Cl and C–C vibrations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Chain Length Substituents Melting Point (°C) Key Applications
2-Chloro-N-(2,6-dimethylphenyl)acetamide Acetamide 2,6-dimethylphenyl 213 Pharmaceutical intermediate
This compound Propanamide 2,6-dimethylphenyl N/A Research intermediate
Dimethachlor Acetamide N-(2-methoxyethyl) N/A Herbicide

Table 2: Similarity Scores of Analogs (CAS Data )

Compound Similarity Score
2-Chloro-N-(2,4-dimethylphenyl)propanamide 1.00
2-Chloro-N-(m-tolyl)propanamide 0.90
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide 0.89

Biological Activity

2-Chloro-N-(2,6-dimethylphenyl)propanamide, known for its herbicidal properties, is a compound that inhibits acetohydroxyacid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids. This article explores its biological activity, focusing on its mechanism of action, applications, and comparative analysis with similar compounds.

  • Molecular Formula : C11H14ClN
  • CAS Number : 1131-01-7
  • Appearance : Colorless crystalline solid
  • Melting Point : 45.8 to 46.7 °C
  • Density : 1.23 g/cm³ at 20 °C
  • Solubility : Insoluble in water

The primary biological activity of this compound is attributed to its role as an AHAS inhibitor . By disrupting the synthesis of branched-chain amino acids, it effectively halts protein synthesis in plants, leading to their growth inhibition:

  • Target Enzyme : Acetohydroxyacid synthase (AHAS)
  • Biochemical Pathway : Inhibition leads to a cascade effect resulting in cessation of growth in susceptible plants.

Herbicidal Activity

The compound demonstrates significant herbicidal effects through the following mechanisms:

  • Inhibition of Amino Acid Synthesis : Prevents the formation of essential amino acids necessary for plant growth.
  • Application in Agriculture : Effective against a variety of unwanted vegetation, making it valuable for crop management.

Antiproliferative Activity

Recent studies have indicated potential antiproliferative effects against various cancer cell lines:

  • IC50 Values : Research shows varying IC50 values indicating the concentration required for 50% inhibition across different cell lines (e.g., MCF-7, HCT116).
Cell LineIC50 (µM)Reference
MCF-73.1
HCT1164.4
A5495.3

Comparative Analysis with Similar Compounds

A comparative table highlights the structural and functional similarities with other compounds:

Compound NameMolecular FormulaKey Features
2-Chloro-N-(2,6-dimethylphenyl)acetamideC11H14ClNSimilar structure but differs by an acetamide group
3-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamideC11H13Cl2NContains additional chlorine substituents affecting reactivity
N-(2,6-Dimethylphenyl)-2-chloropropanamideC11H14ClNLacks additional nitrogen and oxygen functionalities

Study on Antiproliferative Effects

A study published in MDPI reported that various derivatives of related compounds exhibited selective antiproliferative activity against cancer cells. The findings suggested that modifications in side chains significantly influenced biological activity.

Herbicidal Efficacy Trials

Field trials have demonstrated the effectiveness of this compound in controlling specific weed populations. The compound was shown to significantly reduce weed biomass compared to untreated controls.

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